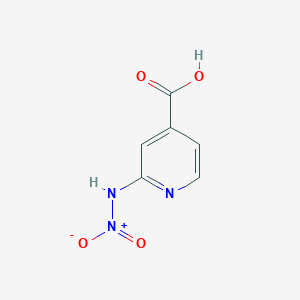

2-Nitroamino-isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitramidopyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c10-6(11)4-1-2-7-5(3-4)8-9(12)13/h1-3H,(H,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNWCTSITRLRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitroamino Isonicotinic Acid and Its Precursors

Strategies for the Construction of the Pyridine (B92270) Nucleus

The formation of the foundational pyridine ring is a critical first step in the synthesis of 2-nitroamino-isonicotinic acid's precursors. Both classical and modern catalytic methods are employed to achieve this.

Classical Pyridine Synthesis Approaches

Historically, the synthesis of pyridine rings has relied on condensation reactions. acsgcipr.org A prominent example is the Hantzsch pyridine synthesis, which involves a multi-component reaction to form a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. acsgcipr.org Another classical approach involves reactions of aldehydes and ketones with ammonia (B1221849) at high temperatures and pressures, often in the gas phase, to form the pyridine ring through a series of aldol-type reactions, cyclization, and oxidation. acsgcipr.org While effective, these methods often require harsh conditions.

Modern Catalytic Methods for Pyridine Ring Formation

Contemporary organic synthesis has seen a shift towards more efficient and milder catalytic methods for pyridine ring formation. Metal-catalyzed reactions, in particular, have gained prominence. For instance, cobalt, rhodium, and ruthenium complexes can catalyze the coupling of alkynes and nitriles to form pyridines. epa.gov Copper-catalyzed reactions have also been developed for the synthesis of chiral pyridines. researchgate.net These modern approaches often offer greater control over the reaction and can be more environmentally benign. acsgcipr.org

| Method | Description | Key Features |

| Hantzsch Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate. | Forms a dihydropyridine intermediate that requires subsequent oxidation. |

| High-Temperature Condensation | Reaction of aldehydes/ketones with ammonia. | Typically requires high temperatures and pressures; often used in industrial bulk synthesis. acsgcipr.org |

| Metal-Catalyzed Cycloadditions | Coupling of alkynes and nitriles using transition metal catalysts (e.g., Co, Rh, Ru). epa.gov | Offers milder reaction conditions and can provide access to highly substituted pyridines. |

| Copper-Catalyzed Synthesis | Utilizes copper catalysts for the enantioselective synthesis of chiral pyridines. researchgate.net | Enables the formation of optically active pyridine derivatives. |

Introduction of the Carboxylic Acid Moiety at C-4

Once the pyridine ring is formed, the next crucial step is the introduction of a carboxylic acid group at the C-4 position to form isonicotinic acid, a key precursor.

Oxidation Reactions for Carboxylic Acid Formation

The most common and commercially viable method for synthesizing isonicotinic acid is the oxidation of 4-picoline (4-methylpyridine). wikipedia.org This can be achieved through several oxidizing agents:

Ammoxidation: This industrial process involves the reaction of 4-picoline with ammonia and oxygen, followed by the hydrolysis of the resulting nitrile. wikipedia.org

Nitric Acid Oxidation: 4-picoline can be directly oxidized to isonicotinic acid using nitric acid. wikipedia.org

Potassium Permanganate (B83412) Oxidation: In a laboratory setting, potassium permanganate is a common oxidizing agent for this transformation. acs.org

Catalytic Oxidation: Vanadium-based catalysts, such as V-Ti-O and V-Cr-O, have been studied for the vapor-phase oxidation of 4-methylpyridine (B42270) to isonicotinic acid. chemjournal.kzresearchgate.net

| Oxidizing Agent/Method | Substrate | Key Conditions |

| Ammoxidation followed by Hydrolysis | 4-Picoline | Industrial scale, involves ammonia and oxygen. wikipedia.org |

| Nitric Acid | 4-Picoline | Direct oxidation. wikipedia.org |

| Potassium Permanganate | 4-Picoline | Laboratory scale synthesis. acs.org |

| V-Cr-O Catalyst | 4-Methylpyridine | Vapor-phase oxidation, with yield influenced by temperature and water feed. chemjournal.kz |

| V-Ti-O Catalyst | 4-Methylpyridine | Vapor-phase oxidation. researchgate.net |

Functional Group Interconversions at the Pyridine Ring

An alternative to direct oxidation is the introduction of a functional group at the C-4 position that can be later converted into a carboxylic acid. One such strategy involves the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. researchgate.net This method allows for the formation of the carboxylic acid group while simultaneously removing other functional groups. More recently, a copper-catalyzed C4-selective carboxylation of pyridines using carbon dioxide has been developed, offering a direct route to isonicotinic acid derivatives under mild conditions. chemistryviews.org

Regioselective Installation of the 2-Nitroamino Group

The final and most delicate step is the introduction of the nitroamino group at the 2-position of the isonicotinic acid backbone. This requires a regioselective amination followed by nitration.

The direct nitration of 2-aminopyridine (B139424), a related substrate, is complex. The reaction initially forms 2-nitraminopyridine, which is the kinetic product. sapub.org This intermediate can then rearrange under acidic conditions to yield ring-nitrated products, which are the thermodynamic products. sapub.org Therefore, controlling the reaction conditions is crucial to isolate the desired 2-nitroamino product.

A common strategy to achieve regioselectivity involves the protection of the amino group. For instance, the nitration of N,N'-di-(3-pyridyl)-urea in the presence of sulfuric acid allows for the introduction of a nitro group at the 2-position, followed by hydrolysis to yield 2-nitro-3-aminopyridine. google.com While this example illustrates a strategy for a related isomer, similar principles of directing groups and controlled nitration would be applied to the synthesis of this compound from 2-amino-isonicotinic acid.

The synthesis of 2-aminopyridine derivatives, the direct precursors for the nitration step, can be achieved through various methods. One approach involves the reaction of pyridine N-oxides with activated isocyanides. nih.gov Another mild and general method utilizes the reaction of pyridine N-oxides to form 2-pyridylpyridinium salts, which then react to form 2-aminopyridines with excellent regioselectivity. morressier.com

| Reaction | Substrate | Reagents | Product | Key Considerations |

| Nitration | 2-Aminopyridine | Nitrating agent | 2-Nitraminopyridine (kinetic product) | Rearrangement to ring-nitrated products can occur under acidic conditions. sapub.org |

| Amination | Pyridine N-oxide | Activated isocyanide | 2-Aminopyridine derivative | A modern, efficient method for introducing the amino group. nih.gov |

| Amination | Pyridine N-oxide | Reagents to form 2-pyridylpyridinium salt | 2-Aminopyridine derivative | Offers high regioselectivity and mild reaction conditions. morressier.com |

Direct Nitration and Amination Reactions on Pyridine Systems

Direct functionalization of the pyridine ring to introduce the 2-nitroamino moiety onto an isonicotinic acid backbone in a single conceptual step is a challenging endeavor. The direct nitration of aminopyridines can lead to the formation of N-nitro or nitramino compounds. For instance, the nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid at low temperatures has been shown to yield 2-nitraminopyridine as the kinetically favored product sapub.org. This reaction proceeds via the attack of the nitronium ion on the exocyclic amino group.

Applying this principle to a potential precursor like 2-amino-isonicotinic acid would theoretically involve the direct N-nitration of the amino group.

Hypothetical Direct N-Nitration Route:

| Precursor | Reagents | Product | Reaction Type |

| 2-Amino-isonicotinic acid | HNO₃ / H₂SO₄ | This compound | Electrophilic N-Nitration |

However, this direct approach is complicated by several factors. The pyridine ring is electron-deficient and generally requires harsh conditions for electrophilic substitution, which can be incompatible with the carboxylic acid and amino groups. Furthermore, the amino group is susceptible to oxidation under strong nitrating conditions. The carboxylic acid group at the 4-position acts as a deactivating group, further hindering electrophilic attack on the ring.

Indirect Routes via Nitro-Group Introduction and Subsequent Amination

Indirect synthetic pathways, which involve the sequential introduction of the required functional groups, often provide better control over regioselectivity and yield. A common strategy involves first introducing a nitro group onto a suitable isonicotinic acid precursor, followed by the introduction of the amino functionality.

One such pathway could start with the nitration of a protected 2-amino-isonicotinic acid derivative. Protecting the amino group allows for the nitration of the pyridine ring, after which deprotection and subsequent N-nitration could yield the target compound. A more viable approach begins with a precursor where a leaving group is present at the 2-position, such as 2-chloro-isonicotinic acid.

Synthesis via a Halogenated Precursor:

Nitration of 2-chloro-isonicotinic acid: The first step would be the nitration of 2-chloro-isonicotinic acid. The chlorine atom and the carboxylic acid group are deactivating, directing the incoming nitro group to the 3- or 5-position. The synthesis of the key intermediate, 2-chloro-3-nitroisonicotinic acid, has been documented, making it a viable starting material bldpharm.comnih.gov.

Amination of 2-chloro-3-nitroisonicotinic acid: The resulting 2-chloro-3-nitroisonicotinic acid can then undergo nucleophilic aromatic substitution (SNAr) with an amine source, such as ammonia, to replace the chlorine atom with an amino group, yielding 2-amino-3-nitroisonicotinic acid.

Conversion to the Nitroamino group: The final step would involve the conversion of the 2-amino group to a 2-nitroamino group, potentially through careful N-nitration as described in the direct method.

A similar strategy is employed in the synthesis of 2-nitro-3-aminopyridine, where a protected 3-aminopyridine (B143674) is nitrated at the 2-position, followed by deprotection google.com. This highlights the principle of using precursors with carefully chosen substituents to direct the regiochemical outcome of nitration.

Nucleophilic Aromatic Substitution Strategies for Nitroamino Functionality

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings like pyridine, especially when activated by electron-withdrawing groups such as a nitro group.

A plausible SNAr strategy for synthesizing a precursor to this compound would start with a di-halogenated or halo-nitro pyridine derivative. The commercially available 2-chloro-3-nitropyridine (B167233) serves as a relevant starting point for building the target molecule guidechem.comresearchgate.net.

Proposed SNAr Pathway:

Carboxylation of a Precursor: A suitable precursor, such as 2-chloro-3-nitropyridine, would need to be carboxylated at the 4-position to generate 2-chloro-3-nitroisonicotinic acid.

Nucleophilic Substitution: The chlorine atom in 2-chloro-3-nitroisonicotinic acid is activated towards nucleophilic attack by the adjacent nitro group and the electron-withdrawing nature of the pyridine ring. Reaction with ammonia or a protected amine could displace the chloride to form 2-amino-3-nitroisonicotinic acid.

Final N-Nitration: The resulting 2-amino-3-nitroisonicotinic acid would then undergo N-nitration to yield the final product.

Alternatively, one could envision a direct SNAr reaction where a leaving group at the 2-position of an isonicotinic acid derivative is displaced by the nitroamine anion (H₂N-NO₂⁻), although this is a less common transformation. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a key consideration in these multi-step syntheses sketchy.compressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com.

Key Intermediates in Synthetic Pathways:

| Intermediate Compound | CAS Number | Role in Synthesis |

| 2-Amino-isonicotinic acid | 13362-28-2 | Potential precursor for direct nitration sigmaaldrich.com. |

| 2-Chloro-3-nitroisonicotinic acid | 353281-15-9 | Key intermediate for SNAr reactions bldpharm.com. |

| 2-Chloro-3-nitropyridine | 5470-18-8 | Starting material for building the isonicotinic acid framework. |

| 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 | Model compound for nitration and amination reactions chemicalbook.comchemicalbook.com. |

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound would rely on its physicochemical properties, which are dictated by the presence of a carboxylic acid, a nitroamino group, and the pyridine ring. The compound is expected to be a solid with some acidic and potentially amphoteric character.

Crystallization: Recrystallization from a suitable solvent system would be the primary method for purification. The choice of solvent would depend on the solubility profile of the crude product and impurities. Mixed solvent systems, such as ethanol/water or dioxane/water, are often effective for polar, aromatic compounds.

Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification via acid-base extraction. The compound can be dissolved in a dilute aqueous base (like sodium bicarbonate) to form a water-soluble salt, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid. The nitroamino group also has acidic character, which could be exploited in a similar manner sapub.org.

Chromatography: If crystallization is ineffective, column chromatography could be employed. Normal-phase silica (B1680970) gel chromatography might be challenging due to the high polarity of the compound. Reverse-phase chromatography (C18 silica) with a buffered mobile phase (e.g., water/acetonitrile with formic or acetic acid) would likely be a more suitable option.

Washing and Drying: After isolation by filtration, the solid product would be washed with a cold solvent to remove residual impurities and then dried under vacuum to remove all traces of solvent.

Comparative Analysis of Synthetic Pathways Efficiency and Selectivity

The choice of a synthetic route for this compound depends on factors such as the availability of starting materials, reaction scalability, and the desired purity of the final product. Each of the proposed pathways has distinct advantages and disadvantages.

| Synthetic Pathway | Advantages | Disadvantages | Selectivity Issues |

| Direct Nitration | Potentially the shortest route. | Harsh reaction conditions, risk of oxidation and decomposition, likely low yields. | Poor regioselectivity; potential for C-nitration on the ring in addition to N-nitration. |

| Indirect Route (via nitration then amination) | Better control over functional group introduction. Utilizes known transformations on the pyridine ring. | Longer synthetic sequence, may require protection/deprotection steps. | The initial nitration step must be highly regioselective to avoid isomeric byproducts. |

| Nucleophilic Aromatic Substitution (SNAr) | Often high-yielding and regioselective. Milder conditions may be possible compared to electrophilic nitration. | Requires a suitably pre-functionalized starting material which may be expensive or require its own multi-step synthesis. | The position of the leaving group and activating groups dictates the success of the reaction. |

Chemical Reactivity and Transformation Pathways

Reactivity of the Nitroamino Group

The nitroamino group (-NH-NO₂) is a complex functional group that combines the features of an amine and a nitro group, leading to unique reactivity patterns. Its chemistry is characterized by the susceptibility of the nitro group to reduction and the potential for cleavage of the nitrogen-nitrogen bond.

The reduction of the nitroamino group can proceed through several pathways, yielding different products depending on the reagents and conditions employed. The transformation of aromatic nitro compounds is a well-established area of organic chemistry, and similar principles can be applied to the nitroamino moiety. wikipedia.org The reduction typically targets the nitro group, converting it into various oxidation states, ultimately leading to the formation of a hydrazine (B178648) or an amine.

Common reduction pathways include:

Reduction to Hydrazine: Strong reducing agents can reduce the nitro group to an amino group, converting the nitroamino functionality into a hydrazine derivative (2-hydrazino-isonicotinic acid). Reagents like zinc dust in acetic acid or lithium aluminum hydride (LiAlH₄) are known to reduce N-nitrosamines to hydrazines. acs.orgnih.gov

Complete Reduction to Amine: Under more vigorous reductive conditions, the nitrogen-nitrogen bond can be cleaved, leading to the formation of the corresponding amine (2-amino-isonicotinic acid). This can be achieved using methods such as catalytic hydrogenation (e.g., H₂ over Raney Nickel) or with a nickel-aluminum alloy in a hydroxide (B78521) solution. google.commsu.edu

Partial Reduction: Milder reducing agents may lead to intermediate products such as N-nitroso or N-hydroxylamino derivatives. For instance, the reduction of aromatic nitro compounds with reagents like tin(II) chloride can yield hydroxylamines. wikipedia.org

Below is a table summarizing potential reduction reactions for the nitroamino group based on reagents commonly used for similar functionalities.

| Reagent/Condition | Expected Major Product | Functional Group Transformation |

| Zn / Acetic Acid | 2-Hydrazino-isonicotinic acid | -NH-NO₂ → -NH-NH₂ |

| LiAlH₄ | 2-Hydrazino-isonicotinic acid | -NH-NO₂ → -NH-NH₂ |

| H₂ / Raney Ni | 2-Amino-isonicotinic acid | -NH-NO₂ → -NH₂ |

| Ni-Al alloy / aq. NaOH | 2-Amino-isonicotinic acid | -NH-NO₂ → -NH₂ |

| SnCl₂ / HCl | 2-(N-hydroxylamino)-isonicotinic acid | -NH-NO₂ → -NH-N(OH)H (hypothetical) |

This table presents expected products based on the known reactivity of analogous N-nitro and N-nitrosamine compounds.

The N-N bond in the nitroamino group is susceptible to cleavage under various conditions, including reductive, photolytic, and electrochemical methods. This cleavage typically results in the formation of an amino group on the pyridine (B92270) ring and the release of nitrogen oxides.

Reductive Cleavage: As mentioned previously, strong reducing conditions, such as catalytic hydrogenation or the use of dissolving metal reductions, can cleave the N-N bond to yield 2-amino-isonicotinic acid. google.commsu.edu The process involves the transfer of multiple electrons and protons to the nitroamino group, leading to the scission of the relatively weak N-N bond.

Photolytic Cleavage: N-nitrosamines are known to undergo photolytic cleavage of the N-N bond upon UV irradiation. acs.org By analogy, the nitroamino group may undergo homolytic scission when exposed to UV light, generating an amino radical and a nitrogen dioxide radical (•NO₂). These reactive intermediates can then participate in subsequent reactions.

Electrochemical Cleavage: Electrochemical oxidation has been shown to induce the rupture of N-N bonds in N-nitrosoarylamines. acs.org A similar electrochemical approach could potentially be applied to 2-nitroamino-isonicotinic acid, leading to N-N bond cleavage through the formation of a radical cation or dication intermediate.

Concerted elimination reactions, such as the E2 mechanism, involve the simultaneous removal of a proton and a leaving group in a single step. masterorganicchemistry.com The nitro group is a powerful electron-withdrawing group, which acidifies adjacent C-H bonds and can act as a leaving group in certain contexts. wikipedia.orgnih.gov

For this compound, direct participation of the nitroamino group as a leaving group in a concerted elimination is not a straightforward pathway. Such a reaction would require a proton on an adjacent atom (either on the pyridine ring or a side chain) and a strong base. However, the stability of the aromatic ring makes proton abstraction from the ring itself difficult. If the pyridine ring were saturated (i.e., a piperidine (B6355638) ring), an E2 reaction involving the elimination of nitrous acid (HNO₂) from the nitroamino group and an adjacent proton would be more plausible. In the context of the aromatic isonicotinic acid backbone, such a concerted elimination is considered unlikely under typical conditions.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the pyridine ring is a key site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides. Its removal via decarboxylation is also a potential, though challenging, transformation.

The carboxylic acid can be readily converted into esters and amides through standard organic synthesis methods. These reactions are fundamental for creating derivatives with altered solubility, stability, and biological activity.

Esterification: The formation of esters from this compound can be achieved by several methods. A common approach involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically done by reacting the acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.gov The resulting isonicotinoyl chloride hydrochloride can then be reacted with the desired alcohol (ROH) to form the corresponding ester. Alternatively, direct esterification can be performed by heating the acid with an alcohol in the presence of a strong mineral acid catalyst. google.com

Amidation: Similar to esterification, amidation is most efficiently carried out by first activating the carboxylic acid. The formation of the acyl chloride, as described above, followed by reaction with a primary or secondary amine (RNH₂ or R₂NH) yields the corresponding amide. Another common method involves the use of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct formation of an amide bond between the carboxylic acid and an amine.

The table below outlines common reagents for these transformations.

| Transformation | Reagent(s) | Intermediate | Product |

| Esterification | 1. SOCl₂, cat. DMF2. ROH | Acyl chloride | Ester |

| Esterification | ROH, H₂SO₄ (cat.), heat | - | Ester |

| Amidation | 1. SOCl₂, cat. DMF2. RNH₂ or R₂NH | Acyl chloride | Amide |

| Amidation | RNH₂ or R₂NH, DCC | O-acylurea | Amide |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. The ease of decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. stackexchange.com Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid because the nitrogen atom at the 2-position can stabilize the negative charge that develops on the ring during the reaction, forming a zwitterionic or ylide intermediate. stackexchange.comcdnsciencepub.com

For isonicotinic acid and its derivatives, the carboxyl group is at the 4-position, which is electronically distant from the ring nitrogen. This positioning offers less stabilization for the reaction intermediate, making decarboxylation significantly more difficult. stackexchange.com Consequently, the decarboxylation of this compound to yield 2-nitroaminopyridine would likely require harsh thermal conditions. researchgate.netnih.gov

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The electronic nature of the substituents on the pyridine ring dictates its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) reactions generally more difficult. The presence of the electron-withdrawing carboxylic acid and nitroamino groups further deactivates the ring towards electrophilic attack. The nitroamino group (-NHNO₂) is a strongly deactivating group due to the powerful electron-withdrawing nature of the nitro group. Both the carboxylic acid at the 4-position and the nitroamino group at the 2-position will direct incoming electrophiles to the meta positions (relative to their own positions) that are available, which would be the 3- and 5-positions. However, due to the significant deactivation of the ring, these reactions are expected to require harsh conditions and may result in low yields.

Nucleophilic Attack on the Pyridine Ring System

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing substituents, makes it more susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is most likely to occur at the positions ortho and para to the electron-withdrawing groups. In the case of this compound, the 3- and 5-positions are activated towards nucleophilic attack.

Acid-Base Equilibria and Tautomerism Studies of this compound

The acidic and basic properties of this compound are influenced by both the carboxylic acid group and the pyridine nitrogen, as well as the potential for tautomerism in the nitroamino group.

Protonation and Deprotonation Behavior

This compound possesses both an acidic site (the carboxylic acid proton) and a basic site (the pyridine ring nitrogen). The pKa of the carboxylic acid is expected to be lower (more acidic) than that of isonicotinic acid (pKa ≈ 4.96) due to the electron-withdrawing effect of the 2-nitroamino group. The pyridine nitrogen will be less basic than in pyridine itself due to the deactivating effects of both the carboxylic acid and nitroamino groups.

Protonation will occur at the most basic site, which is the pyridine nitrogen. Deprotonation will occur at the most acidic site, the carboxylic acid proton, to form the corresponding carboxylate.

| Species | Site of Protonation/Deprotonation | Resulting Species |

| This compound (Protonation) | Pyridine Nitrogen | Pyridinium ion |

| This compound (Deprotonation) | Carboxylic Acid | Carboxylate ion |

Intra- and Intermolecular Hydrogen Bonding Networks

The structure of this compound allows for the formation of both intra- and intermolecular hydrogen bonds. Hydrogen bonding is a special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. khanacademy.org

Intramolecular hydrogen bonding could potentially occur between the hydrogen of the amino group and an oxygen of the nitro group, or between the carboxylic acid proton and the pyridine nitrogen. The formation of such intramolecular hydrogen bonds can influence the molecule's conformation and reactivity.

Intermolecular hydrogen bonding will be significant, with the carboxylic acid group acting as a hydrogen bond donor and acceptor. The nitroamino group and the pyridine nitrogen can also participate in intermolecular hydrogen bonding, leading to the formation of complex networks in the solid state and influencing its solubility and melting point. Research on related nitroamino compounds suggests that the interplay between nitroamino and nitroimino tautomers can create beneficial weak interactions, including hydrogen bonds. bohrium.comresearchgate.net

Mechanistic Investigations of Key Transformations

Reaction Pathway Mapping via Kinetic and Spectroscopic Studies

No studies detailing the kinetic or spectroscopic analysis of reactions involving this compound were found.

Elucidation of Rate-Determining Steps

There is no available information on the rate-determining steps for any transformations of this compound.

Derivatives and Analogs of 2 Nitroamino Isonicotinic Acid

Synthesis of Substituted 2-Nitroamino-isonicotinic Acid Derivatives

The this compound scaffold allows for a variety of chemical modifications at three key positions: the pyridine (B92270) ring, the carboxylic acid group, and the nitroamino moiety. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule.

Modifications on the Pyridine Ring

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitroamino group and the carboxylic acid. However, strategic modifications are often achieved through multi-step sequences, potentially involving initial functionalization of a more reactive pyridine precursor followed by the introduction of the nitroamino and carboxylic acid groups. Nucleophilic aromatic substitution (SNAr) reactions provide a more viable route for introducing substituents, particularly at positions activated by the existing electron-withdrawing groups.

Derivatization at the Carboxylic Acid Group

The carboxylic acid functionality of this compound is readily derivatized to form a range of functional groups, including esters and amides. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can yield the corresponding esters. Alternatively, the carboxylic acid can be activated, for instance, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with various nucleophiles. Amide formation is typically achieved by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 1: Examples of Carboxylic Acid Derivatization Reactions

| Derivative Type | Reagents and Conditions |

|---|---|

| Methyl Ester | CH₃OH, H₂SO₄ (catalytic), reflux |

| Ethyl Ester | C₂H₅OH, H₂SO₄ (catalytic), reflux |

| Benzyl Amide | 1. SOCl₂, reflux2. Benzylamine, Et₃N |

Alterations of the Nitroamino Moiety

The nitroamino group (-NHNO₂) presents unique opportunities for chemical transformation. One of the primary reactions is the reduction of the nitro group to an amino group, which can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl). This transformation yields the corresponding 2-hydrazino-isonicotinic acid, a key intermediate for further cyclization reactions. The nitroamino group can also exhibit tautomerism, potentially existing in equilibrium with the aci-nitro form, which can influence its reactivity in certain reactions.

Formation of Fused Heterocyclic Systems Incorporating the this compound Motif

A significant application of this compound derivatives is their use as precursors for the synthesis of fused heterocyclic systems. These reactions often involve the in-situ formation of a more reactive intermediate, followed by an intramolecular cyclization. For instance, reduction of the nitroamino group to a hydrazine (B178648), followed by reaction with a suitable dielectrophile, can lead to the formation of fused five- or six-membered rings. Cyclization can also be initiated by activating the carboxylic acid group, which can then react with the neighboring amino or a derivatized nitroamino function. The synthesis of pyridotriazines and other related fused systems often utilizes 2-aminopyridine (B139424) derivatives as starting materials, highlighting the importance of the reduction of the nitroamino group in this context.

Structure-Reactivity Relationships within Analog Series

Table 2: Predicted Effects of Substituents on Reactivity

| Position of Modification | Substituent Type | Predicted Effect on Pyridine Ring Reactivity (Electrophilic Attack) |

|---|---|---|

| Pyridine Ring | Electron-Donating (e.g., -OCH₃) | Activation |

| Pyridine Ring | Electron-Withdrawing (e.g., -Cl) | Deactivation |

| Carboxylic Acid | Bulky Ester (e.g., tert-butyl) | Steric hindrance at adjacent positions |

Regioselectivity and Stereoselectivity in Derivative Synthesis

Stereoselectivity becomes a factor when chiral centers are introduced during the derivatization process, for example, by using a chiral alcohol to form an ester or a chiral amine to form an amide. In the synthesis of fused heterocyclic systems, the stereochemical outcome of the cyclization reaction can often be influenced by the reaction conditions and the nature of the substituents on the starting material.

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structural Determination

Hydrogen Bonding and Crystal Packing ArchitecturesThe molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the amino -NH) and acceptors (the carboxylic carbonyl oxygen, the nitro group oxygens, and the pyridine (B92270) ring nitrogen). X-ray crystallography would reveal the intricate network of intermolecular and potentially intramolecular hydrogen bonds.nih.govCommon hydrogen bonding motifs expected for a substituted isonicotinic acid include the formation of carboxylic acid dimers or chains, as well as interactions between the carboxylic acid and the pyridine nitrogen (acid-pyridine synthon).researchgate.netThese interactions dictate the crystal packing and ultimately influence the material's physical properties.mdpi.com

Interactive Table: Potential Hydrogen Bond Interactions

| Donor Group | Acceptor Group | Interaction Type | Expected Significance in Crystal Packing |

|---|---|---|---|

| Carboxyl (-COOH) | Carboxyl (C=O) | Intermolecular | High (Dimer Formation) |

| Carboxyl (-COOH) | Pyridine Nitrogen | Intermolecular | High (Acid-Pyridine Synthon) |

| Nitroamino (-NH) | Nitro Oxygen (-NO₂) | Inter/Intramolecular | Moderate |

| Nitroamino (-NH) | Carboxyl (C=O) | Inter/Intramolecular | Moderate |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comuha.fr These methods are highly sensitive to the presence of specific functional groups and their chemical environment. nih.govnih.gov

For 2-Nitroamino-isonicotinic acid, key vibrational bands would include:

O-H stretch of the carboxylic acid, typically a broad band in the FT-IR spectrum.

N-H stretch of the amino group.

C=O stretch of the carboxylic acid.

N-O stretches (symmetric and asymmetric) of the nitro group.

C=C and C=N stretches associated with the pyridine ring.

The precise frequencies of these bands can provide insight into the extent of hydrogen bonding. For instance, strong hydrogen bonding involving the carboxyl group would lead to a red-shift (lower frequency) and broadening of the O-H and C=O stretching bands. Raman spectroscopy would be particularly useful for analyzing the vibrations of the pyridine ring and the symmetric N-O stretch, which are often weak in the FT-IR spectrum. core.ac.uk

High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.govnih.gov For this compound, HRMS would confirm its molecular weight and elemental composition with high confidence.

Furthermore, HRMS is a critical tool for isotopic labeling studies. wikipedia.orgnih.govnih.gov In such experiments, atoms within the molecule (e.g., ¹²C, ¹⁴N, ¹H) are replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). creative-proteomics.com By analyzing the mass shift in the parent molecule and its fragments, researchers can track the pathways of chemical reactions. For example, labeling the nitro group with ¹⁵N could help elucidate reaction mechanisms involving this functionality.

Dynamic NMR Spectroscopy for Tautomeric Exchange and Rotational Barriers

While standard NMR spectroscopy confirms the basic chemical structure, dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as tautomeric exchange and restricted rotation around single bonds. nih.gov

If there is a dynamic equilibrium between tautomers of this compound in solution, DNMR could be used to measure the rate of exchange. At low temperatures, separate signals for each tautomer might be observed, which would coalesce into averaged signals as the temperature is raised and the exchange rate increases.

Similarly, DNMR can be used to determine the energy barrier for rotation around the C-N bond of the nitroamino group and the C-C bond connecting the carboxyl group to the pyridine ring. nih.gov Steric hindrance can lead to a significant rotational barrier, which can be quantified by analyzing the changes in the NMR spectrum over a range of temperatures. mdpi.com

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful set of techniques for the stereochemical elucidation of chiral molecules. These methods are particularly valuable for determining the absolute configuration and conformational properties of chiral derivatives of this compound. The application of CD and ORD relies on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org This differential absorption is only observed in wavelength regions where the molecule has a chromophore that absorbs light. libretexts.org For chiral derivatives of this compound, the principal chromophores are the nitroamino-substituted pyridine ring. The electronic transitions associated with these groups, typically n→π* and π→π* transitions, are expected to give rise to distinct CD signals.

A CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) against wavelength. The resulting signals, known as Cotton effects, can be positive or negative. wikipedia.org The sign and magnitude of the Cotton effect are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. nih.gov Therefore, by analyzing the CD spectrum, one can deduce the absolute configuration of a chiral center, provided that a reference compound with a known configuration is available or if theoretical calculations can reliably predict the spectrum. mdpi.com

Optical Rotatory Dispersion is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. egyankosh.ac.in A plot of specific rotation [α] versus wavelength is known as an ORD curve. In regions of the spectrum where the molecule does not absorb light, the rotation changes gradually, resulting in a plain curve. However, within an absorption band of a chromophore, the ORD curve exhibits a characteristic S-shape, which is also referred to as a Cotton effect. wikipedia.orgslideshare.net The combination of a peak and a trough in the ORD curve provides information analogous to that obtained from a CD band. egyankosh.ac.in A positive Cotton effect in ORD is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite trend. libretexts.org

For a hypothetical chiral derivative of this compound, where a chiral center is introduced, for instance, by derivatizing the carboxylic acid group with a chiral alcohol or amine, both CD and ORD spectroscopy would be instrumental. The nitroaminoaromatic system serves as an intrinsic chromophore. The electronic transitions of this system would be perturbed by the chiral auxiliary, leading to measurable CD and ORD signals.

The sign of the Cotton effect associated with the π→π* transitions of the aromatic ring would be directly related to the spatial arrangement of the substituents at the chiral center. By comparing the experimentally obtained CD or ORD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of the chiral derivative can be unambiguously assigned. mdpi.com

Illustrative Chiroptical Data for a Hypothetical Chiral Derivative

The following table presents hypothetical chiroptical data for a pair of enantiomeric derivatives of this compound. This data is for illustrative purposes to demonstrate the nature of the information obtained from CD and ORD spectroscopy, as specific experimental data for such compounds is not currently available in the public domain.

| Technique | Parameter | Hypothetical (R)-Enantiomer | Hypothetical (S)-Enantiomer |

| CD Spectroscopy | Wavelength of Maxima (λmax) | 280 nm | 280 nm |

| Molar Ellipticity ([θ]) at λmax | +15,000 deg·cm2/dmol | -15,000 deg·cm2/dmol | |

| Sign of Cotton Effect | Positive | Negative | |

| ORD Spectroscopy | Peak Wavelength | 295 nm | 265 nm |

| Trough Wavelength | 265 nm | 295 nm | |

| Zero Crossover | 280 nm | 280 nm | |

| Sign of Cotton Effect | Positive | Negative |

This illustrative data highlights that enantiomers exhibit mirror-image CD spectra and opposite Cotton effects in ORD, a fundamental principle of chiroptical spectroscopy. The specific wavelengths and magnitudes would depend on the exact structure of the chiral derivative and the solvent used for the measurement.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Studies on Ground State Properties

No published DFT studies specifically detailing the ground state properties (e.g., electron density, electrostatic potential, frontier molecular orbitals) of 2-Nitroamino-isonicotinic acid were found.

Ab Initio and Semi-Empirical Methods for Molecular Geometry Optimization

There are no available research articles presenting data from Ab Initio or Semi-Empirical methods for the molecular geometry optimization of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational predictions for spectroscopic parameters (e.g., IR, Raman, NMR) of this compound have not been reported in the scientific literature.

Computational Studies of Reaction Mechanisms and Transition States

Energy Profiles of Key Chemical Transformations

No computational studies detailing the energy profiles or transition states for chemical transformations involving this compound are currently available.

Solvation Effects on Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been investigated through computational models in any accessible research.

Analysis of Molecular Orbitals and Frontier Molecular Orbitals

The behavior of electrons within a molecule is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. These frontier orbitals are key to understanding a molecule's reactivity and electronic properties.

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally indicates high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. Conversely, a small gap suggests that the molecule is more prone to chemical reactions.

For this compound, specific density functional theory (DFT) calculations would be required to determine the precise energies of the HOMO and LUMO and thus the energy gap. Such calculations would also allow for the determination of various chemical reactivity indices, providing a more quantitative measure of its chemical behavior. These indices are defined as follows:

| Chemical Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Note: EHOMO and ELUMO represent the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively. μ is the electronic chemical potential, where μ = -χ.

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

An MEP map of this compound would likely reveal negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid and nitro groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these as potential sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one attached to the amino group and the carboxylic acid, suggesting these as sites susceptible to nucleophilic attack. The specific contours and values of the electrostatic potential would require dedicated computational modeling.

Tautomerism and Isomerization Pathways through Computational Modeling

Tautomerism is a form of isomerism where a single chemical compound exists in two or more interconvertible forms, known as tautomers, which differ in the formal position of a hydrogen atom and a double bond. For this compound, the presence of the nitroamino group (-NH-NO2) and the carboxylic acid group (-COOH) on a pyridine ring suggests the possibility of several tautomeric forms.

Relative Stabilities of Different Tautomeric Forms

Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in determining the relative stabilities of different tautomers. By calculating the total electronic energy of each possible tautomeric form, researchers can identify the most stable isomer, which is the one that would be expected to predominate under equilibrium conditions.

For this compound, potential tautomerism could involve the migration of a proton from the amino nitrogen to one of the oxygen atoms of the nitro group, resulting in an aci-nitro tautomer. Additionally, proton transfer from the carboxylic acid group to the pyridine nitrogen could lead to a zwitterionic form. The relative energies of these and other potential tautomers would dictate their population distribution.

A hypothetical table of relative energies for potential tautomers of this compound is presented below. The values are illustrative and would need to be confirmed by actual quantum chemical calculations.

| Tautomeric Form | Description | Relative Energy (kcal/mol) |

| 1 | This compound | 0.00 (Reference) |

| 2 | aci-nitro tautomer | Value to be determined |

| 3 | Zwitterionic form | Value to be determined |

| 4 | Other potential tautomers | Value to be determined |

Interconversion Barriers between Tautomers

Beyond determining the relative stabilities, computational modeling can also elucidate the energy barriers for the interconversion between different tautomers. This is achieved by locating the transition state structure for the proton transfer reaction and calculating its energy. A high energy barrier indicates a slow interconversion rate, while a low barrier suggests a rapid equilibrium between the tautomers.

The investigation of these isomerization pathways is crucial for a complete understanding of the chemical reactivity and potential biological activity of this compound, as different tautomers may exhibit distinct chemical properties. Detailed computational studies are required to map out the potential energy surface for these transformations and to calculate the specific activation energies for each interconversion.

Role in Advanced Organic Synthesis

2-Nitroamino-isonicotinic Acid as a Building Block for Complex Molecules

No specific examples or detailed research findings were found that describe the use of this compound as a foundational building block for the synthesis of more complex molecular architectures.

Applications as a Precursor to Pyridine-Based Materials

There is no available literature detailing the application of this compound as a precursor in the synthesis of pyridine-based materials.

Use in the Synthesis of Non-Biologically Active Heterocyclic Architectures

Information regarding the use of this compound for the specific synthesis of non-biologically active heterocyclic structures is absent from the reviewed sources. While the synthesis of various heterocyclic compounds from isonicotinic acid derivatives is common, no data was found for the 2-nitroamino substituted variant in this context.

Comparison with Other Pyridine (B92270) Carboxylic Acid Intermediates in Synthetic Utility

Due to the lack of data on the reactivity and applications of this compound, a meaningful comparison of its synthetic utility with other pyridine carboxylic acid intermediates like picolinic acid, nicotinic acid, and isonicotinic acid is not possible. The synthetic utility of these parent isomers is well-established for creating a plethora of compounds. However, the influence of the 2-nitroamino substituent on the reactivity and utility of the isonicotinic acid scaffold has not been documented in the available literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Nitroamino-isonicotinic acid, and how should experimental protocols be documented for reproducibility?

- Methodological Answer : Synthesis typically involves nitration and amination of isonicotinic acid derivatives. Document all steps in the experimental section, including reagent purity (e.g., CAS numbers), reaction conditions (temperature, solvent ratios), and purification methods (e.g., recrystallization or column chromatography). For reproducibility, include detailed characterization data (e.g., melting point, NMR, HPLC) for at least one representative compound in the main text, with additional data in supplementary materials .

Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm functional groups and nitro-amino positioning.

- Chromatography : HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% recommended).

- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points and stability.

Cross-reference with known analogs (e.g., 4-Aminonicotinic acid, CAS 24242-19-1) to validate spectral interpretations .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature gradients : -20°C, 4°C, and 25°C over 30 days.

- Humidity : 60% RH vs. desiccated environments.

Monitor degradation via periodic HPLC analysis. Report deviations in purity ≥2% as significant .

Advanced Research Questions

Q. How can mechanistic studies on this compound’s reactivity be designed to resolve conflicting literature data?

- Methodological Answer :

- Controlled Variables : Isolate reaction parameters (e.g., pH, solvent polarity) using fractional factorial design.

- Isotopic Labeling : Introduce N or C labels to track nitro-group behavior during reactions.

- Computational Modeling : Employ DFT calculations to predict intermediate stability and reaction pathways.

Compare results with analogous compounds (e.g., 2-Aminonicotinic acid, CAS 5345-47-1) to contextualize findings .

Q. What strategies are recommended for addressing contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, Web of Science) using PRISMA guidelines, filtering for studies with documented purity and assay controls.

- Bias Evaluation : Apply the WHO-UMC criteria to assess data quality, prioritizing studies with blinded experimental designs and standardized protocols.

- In Silico Validation : Use molecular docking to correlate structural variations with activity discrepancies .

Q. How can computational models be optimized to predict the physicochemical properties of this compound?

- Methodological Answer :

- Parameterization : Use high-quality crystallographic data (e.g., bond lengths, angles) to refine force fields in software like Gaussian or AMBER.

- Validation : Compare computed properties (logP, pKa) with empirical data from potentiometric titrations or shake-flask assays.

- Machine Learning : Train models on datasets of nitro-substituted heterocycles to improve prediction accuracy for solubility and reactivity .

Methodological Notes

- Data Presentation : Follow IUPAC guidelines for reporting experimental errors (e.g., ±0.5°C for melting points) and material sources (CAS numbers, vendor details) .

- Reproducibility : Archive raw data (spectra, chromatograms) in open-access repositories with DOI links for transparency .

- Ethical Compliance : For bioactivity studies, cite institutional review board approvals and animal welfare protocols where applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.